molecular formula C12H14S B8714208 2-Butyl-1-benzothiophene CAS No. 80611-68-3

2-Butyl-1-benzothiophene

Cat. No.: B8714208
CAS No.: 80611-68-3
M. Wt: 190.31 g/mol
InChI Key: YDANFNUATFWKJU-UHFFFAOYSA-N
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Description

2-Butyl-1-benzothiophene is an organic compound belonging to the class of benzothiophenes, which are sulfur-containing heterocyclic compounds. Benzothiophenes are known for their diverse applications in medicinal chemistry, materials science, and organic synthesis. The structure of this compound consists of a benzene ring fused to a thiophene ring with a butyl group attached to the second carbon of the thiophene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butyl-1-benzothiophene can be achieved through various methods. One common approach involves the Pd-catalyzed Sonogashira cross-coupling reaction between 2-iodothiophenol and phenylacetylene . This method yields 2-substituted benzo[b]thiophenes in moderate to good yields. Another method involves the reaction of sulfonhydrazides with internal alkynes under electrochemical conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using efficient and cost-effective methods. The use of metal catalysts, such as palladium, and optimized reaction conditions are crucial for achieving high yields and purity in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-Butyl-1-benzothiophene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or sulfide derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzothiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted benzothiophenes, depending on the specific reaction and conditions used.

Scientific Research Applications

2-Butyl-1-benzothiophene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Butyl-1-benzothiophene involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, depending on its structure and functional groups. For example, benzothiophene derivatives have been shown to inhibit voltage-gated sodium channels and other molecular targets .

Comparison with Similar Compounds

2-Butyl-1-benzothiophene can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

CAS No.

80611-68-3

Molecular Formula

C12H14S

Molecular Weight

190.31 g/mol

IUPAC Name

2-butyl-1-benzothiophene

InChI

InChI=1S/C12H14S/c1-2-3-7-11-9-10-6-4-5-8-12(10)13-11/h4-6,8-9H,2-3,7H2,1H3

InChI Key

YDANFNUATFWKJU-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC2=CC=CC=C2S1

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-n-Butylbenzo[b]thiophene was prepared by the method of Example 40A with benzo[b]thiophene (7.5 mmoles, 1.0 g), t-BuLi (1.7M, 9.7 mmoles, 5.7 ml), 1-bromobutane (9.7 mmoles, 1.0 ml) and THF (20 ml). 0.65 g (46%) of a yellow liquid was isolated.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
5.7 mL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

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